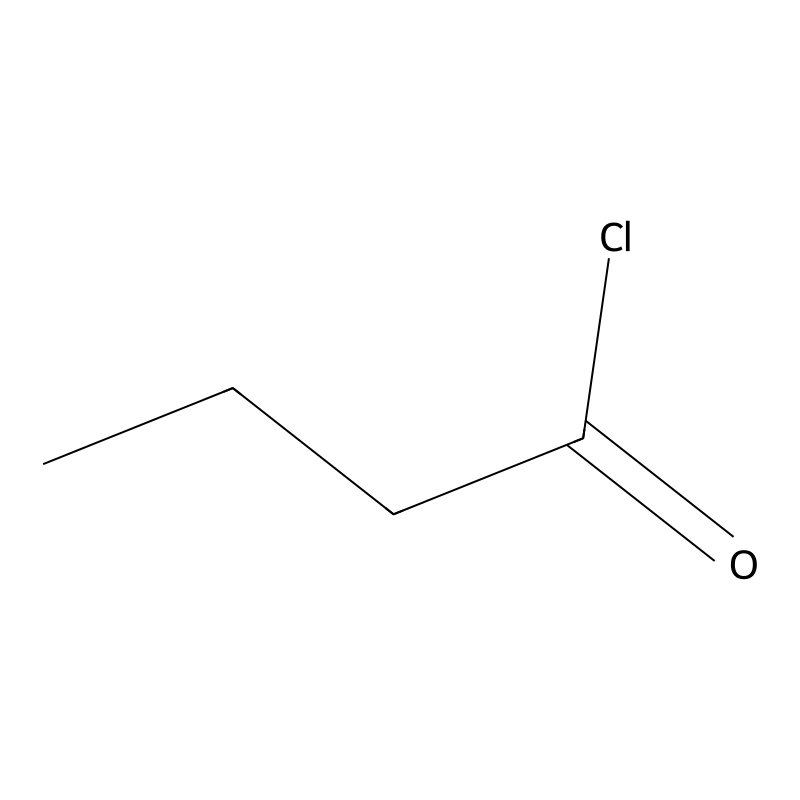Butyryl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Dissolves slowly with decomposition in water
Dissolves slowly with decomposition in alcohol; miscible with ethe
Synonyms
Canonical SMILES
Acylation Reagent
One primary application of butyryl chloride in scientific research is as an acylation reagent. Acylation is a chemical reaction that introduces an acyl group (R-CO-) into a molecule. Butyryl chloride can be used to acylate various compounds, including:
- Thiophenes: In this application, butyryl chloride is used in the liquid-phase acylation of thiophenes, catalyzed by zeolites []. Zeolites are porous materials with well-defined structures that can act as catalysts in chemical reactions.
Synthesis Intermediate
Butyryl chloride also serves as an intermediate in the synthesis of various other chemicals used in scientific research, including:
- Aryl [11C]methylsulfones: These radiolabeled compounds are used in positron emission tomography (PET) imaging, a technique for studying biological processes in the body [].
- Benzoyl peroxide, t-butyl perbenzoate, and benzophenone: These organic peroxides are used in various applications, such as initiators for polymerization reactions and as photoinitiators for UV curing processes [].
Butyryl chloride is an organic compound with the chemical formula CH₃CH₂CH₂C(O)Cl. It appears as a colorless liquid with a pungent odor and is known for its reactivity, particularly with water and alcohols. This compound is classified as an acyl chloride and is soluble in various organic solvents. It is primarily produced through the chlorination of butyric acid, a fatty acid that serves as its precursor .
Butyryl chloride is a hazardous compound due to its various properties:
- Hydrolysis: When exposed to water, butyryl chloride hydrolyzes to form butyric acid and hydrogen chloride:
- Reaction with Alcohols: It reacts with alcohols to produce esters:
- Reaction with Amines: Butyryl chloride can also react with amines to yield amides:
These reactions highlight its utility in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .
Butyryl chloride has a wide range of applications:
- Intermediate in Organic Synthesis: It serves as a key intermediate in the manufacture of various chemicals, including pharmaceuticals and agrochemicals.
- Production of Esters: Used extensively in esterification reactions to create flavoring agents and fragrances.
- Catalyst in Polymerization: Acts as a catalyst in certain polymerization processes.
- Manufacture of Pesticides and Dyes: Utilized in the production of specific pesticides and dye compounds .
Research on interaction studies involving butyryl chloride often focuses on its reactivity with other chemical species. For instance, it has been observed to react unexpectedly with certain alkynes in the presence of aluminum chloride, leading to unique products that may have implications for synthetic organic chemistry .
Butyryl chloride shares similarities with other acyl chlorides but has distinct characteristics that set it apart. Below are some similar compounds for comparison:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Acetyl Chloride | CH₃C(O)Cl | Smaller carbon chain; used in acetylation reactions. |
| Propionyl Chloride | CH₃CH₂C(O)Cl | Intermediate for propionic acid derivatives; slightly more reactive than butyryl chloride. |
| Valeryl Chloride | CH₃(CH₂)₃C(O)Cl | Larger carbon chain; used similarly in organic synthesis. |
Uniqueness of Butyryl Chloride: Butyryl chloride's four-carbon chain provides a balance between reactivity and stability, making it versatile for various synthetic applications while being less volatile than shorter-chain acyl chlorides like acetyl chloride .
Physical Description
Color/Form
XLogP3
Boiling Point
102.0 °C
101-102 °C
Flash Point
18 °C (64 °F) - closed cup
Vapor Density
Density
1.0263 at 20.6 °C/4 °C
Odor
Sharp odo
Melting Point
-89.0 °C
-89 °C
UNII
GHS Hazard Statements
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Use and Manufacturing
Vapor Pressure
41.7 mm Hg at 25 °C
Pictograms


Flammable;Corrosive






